2-(Tetrahydrofuran-3-yl)acetonitrile

Catalog No.
S730023
CAS No.
476415-60-8
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tetrahydrofuran-3-yl)acetonitrile

CAS Number

476415-60-8

Product Name

2-(Tetrahydrofuran-3-yl)acetonitrile

IUPAC Name

2-(oxolan-3-yl)acetonitrile

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2

InChI Key

RWNLNUQZBGAUKN-UHFFFAOYSA-N

SMILES

C1COCC1CC#N

Canonical SMILES

C1COCC1CC#N

General Information

“2-(Tetrahydrofuran-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 and a boiling point of 45°C at 2 mmHg . It is typically stored in a dry room at normal temperature .

Use in Organic Synthesis

Acetonitrile, including its derivatives like “2-(Tetrahydrofuran-3-yl)acetonitrile”, is commonly used in organic synthesis . It is a small polar molecule with a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

Use in Distillation

The vapor–liquid equilibrium of the tetrahydrofuran–acetonitrile system has been experimentally studied . The effect of various amounts of dimethyl sulfoxide on the relative volatilities of the components at 101.32 kPa is investigated .

Physicochemical Properties

This compound has a number of physicochemical properties that may be relevant to its applications . It has a number of heavy atoms (8), a fraction Csp3 of 0.83, and a number of rotatable bonds (1) . It also has a number of H-bond acceptors (2.0) and donors (0.0), a molar refractivity of 29.68, and a TPSA of 33.02 Ų . These properties could influence its behavior in various chemical reactions and processes .

Pharmacokinetics

The compound has high GI absorption and is BBB permeant . Its log Kp (skin permeation) is -6.75 cm/s . These properties could make it relevant in the field of drug delivery or pharmacology .

Safety Information

The compound has a signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . This safety information is important for handling and storage of the compound .

2-(Tetrahydrofuran-3-yl)acetonitrile is an organic compound characterized by a tetrahydrofuran ring substituted with an acetonitrile group. Its molecular formula is C₆H₉NO, and it has a molecular weight of approximately 111.14 g/mol. The compound features a tetrahydrofuran moiety, which contributes to its unique properties and reactivity. The boiling point of this compound is reported to be around 227.4ºC at 760 mmHg .

The chemical behavior of 2-(Tetrahydrofuran-3-yl)acetonitrile can be understood through various reaction pathways:

  • Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic substitution reactions due to the presence of the cyano group.
  • Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions under specific conditions, leading to the formation of more complex structures.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, hydrolysis can occur, leading to the formation of corresponding carboxylic acids and alcohols from the acetonitrile group.

The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile typically involves several key steps:

  • Formation of Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Nitrilation: The introduction of the acetonitrile group can be accomplished through nucleophilic substitution or other organic transformations.
  • Purification: Post-synthesis, purification methods such as distillation or chromatography are employed to isolate the desired product .

2-(Tetrahydrofuran-3-yl)acetonitrile has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing more complex pharmacologically active compounds.
  • Material Science: In the development of polymers or other materials that require specific structural properties.
  • Organic Synthesis: As an intermediate in various organic reactions.

Several compounds share structural similarities with 2-(Tetrahydrofuran-3-yl)acetonitrile. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-(Tetrahydrofuran-2-yl)acetonitrileC₆H₉NODifferent position of tetrahydrofuran substitution
TetrahydrofuranC₄H₈OSimple cyclic ether; lacks acetonitrile functionality
3-(Tetrahydrofuran-3-yl)-1-benzofuranC₁₃H₉NO₃Incorporates a benzofuran ring; broader biological activity

The uniqueness of 2-(Tetrahydrofuran-3-yl)acetonitrile lies in its specific substitution pattern that combines both tetrahydrofuran and acetonitrile functionalities, potentially leading to distinct reactivity and biological properties compared to its analogs.

Molecular Formula and Weight

2-(Tetrahydrofuran-3-yl)acetonitrile possesses the molecular formula C₆H₉NO with a molecular weight of 111.14 grams per mole [1] [2]. This heterocyclic organic compound represents a nitrile derivative wherein an acetonitrile functional group is attached to the third carbon position of a tetrahydrofuran ring system [1]. The compound is catalogued under the Chemical Abstracts Service registry number 476415-60-8 and bears the MDL number MFCD14691568 [1] [2].

The molecular composition comprises six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom, reflecting the structural integration of the five-membered tetrahydrofuran ring with the linear acetonitrile moiety [1] [2]. The molecular weight places this compound within the category of low molecular weight organic molecules, characteristic of simple heterocyclic nitrile derivatives [3].

PropertyValue
Molecular FormulaC₆H₉NO [1]
Molecular Weight111.14 g/mol [1] [2]
CAS Registry Number476415-60-8 [1]
MDL NumberMFCD14691568 [1]
SMILES NotationN#CCC1COCC1 [1] [2]

Structural Features and Conformational Analysis

Tetrahydrofuran Ring Characteristics

The tetrahydrofuran ring in 2-(Tetrahydrofuran-3-yl)acetonitrile adopts characteristic five-membered ring conformations that are fundamental to understanding its three-dimensional structure [4] [5]. Tetrahydrofuran rings typically exist in dynamic equilibrium between envelope and twist conformations, with the C₂-symmetric twisted conformation and the Cₛ-symmetric bent conformation being the most stable forms [4] [5].

Research has demonstrated that tetrahydrofuran rings exhibit pseudorotational motion, where different carbon atoms can occupy the "flap" position in envelope conformations [6]. The energy barrier between these conformations is relatively low, typically around 17 ± 15 cm⁻¹, allowing for facile interconversion at room temperature [6]. In crystalline forms, tetrahydrofuran molecules preferentially adopt the twisted C₂ conformation, as confirmed by X-ray crystallographic studies [6].

The five-membered ring system experiences minimal angle strain compared to smaller cyclic systems, contributing to its conformational flexibility [5] [7]. The oxygen atom within the ring acts as a heteroatom that influences both the electronic properties and the conformational preferences of the ring system [7] [8].

Acetonitrile Moiety Orientation

The acetonitrile functional group in 2-(Tetrahydrofuran-3-yl)acetonitrile consists of a methylene bridge connecting the nitrile carbon to the C3 position of the tetrahydrofuran ring [1] [9]. The nitrile group exhibits characteristic linear geometry with a carbon-nitrogen triple bond that maintains bond angles of 180 degrees [9].

The acetonitrile moiety contributes significant electronic effects to the overall molecular structure through its strongly electronegative nitrogen atom [9] [10]. The triple bond character of the carbon-nitrogen linkage creates a highly polarized system where electrons are preferentially localized toward the nitrogen atom, resulting in a partial positive charge on the carbon atom and a partial negative charge on the nitrogen [9].

The orientation of the acetonitrile group relative to the tetrahydrofuran ring is influenced by steric and electronic factors [11]. The methylene spacer provides conformational flexibility, allowing the nitrile group to adopt various orientations while maintaining optimal overlap of molecular orbitals [11] [9].

Stereochemical Considerations and Chirality

The substitution pattern in 2-(Tetrahydrofuran-3-yl)acetonitrile introduces potential stereochemical complexity at the C3 position of the tetrahydrofuran ring [12] [13]. When the acetonitrile substituent is present, the C3 carbon becomes a stereogenic center, capable of existing in two enantiomeric forms [12] [14].

The stereochemical configuration at C3 significantly influences the overall molecular conformation and potential biological activity [13] [15]. The presence of the bulky acetonitrile substituent affects the preferred ring conformation, potentially stabilizing specific envelope or twist forms over others [13] [15].

Conformational analysis reveals that the stereochemistry at C3 can influence the pseudorotational preferences of the tetrahydrofuran ring [15]. The envelope conformation may be favored when the acetonitrile group adopts specific orientations relative to the ring plane, while twist conformations might be preferred in alternative arrangements [15].

Stereochemical FeatureDescription
Chiral CentersC3 position (when substituted) [12]
Possible StereoisomersTwo enantiomers possible [12] [13]
Ring ConformationEnvelope (C₂) or Twist (Cₛ) [4] [5]
Configurational StabilityStable at room temperature [12]

Isomeric Variants and Related Structures

2-(Tetrahydrofuran-2-yl)acetonitrile Comparison

The positional isomer 2-(Tetrahydrofuran-2-yl)acetonitrile, bearing CAS registry number 33414-62-9, provides an important structural comparison to the 3-substituted variant [16] [17] [18]. Both compounds share identical molecular formulas (C₆H₉NO) and molecular weights (111.14 g/mol), but differ significantly in their substitution patterns and resulting properties [16] [17].

The 2-substituted isomer exhibits distinct physical properties, including a liquid state at room temperature with a boiling point of 92°C at 13 mmHg pressure [16] [19]. Its specific gravity of 1.02 and refractive index of 1.45 contrast with the limited physical data available for the 3-substituted compound [16] [19].

Structural differences between the two isomers manifest in their SMILES notations: N#CCC1CCCO1 for the 2-substituted variant versus N#CCC1COCC1 for the 3-substituted form [1] [17]. The InChI representation for the 2-isomer (InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h6H,1-3,5H2) demonstrates the distinct connectivity patterns [17] [20].

Property2-(Tetrahydrofuran-3-yl)acetonitrile2-(Tetrahydrofuran-2-yl)acetonitrile
CAS Number476415-60-8 [1]33414-62-9 [16] [17]
SMILESN#CCC1COCC1 [1]N#CCC1CCCO1 [17]
Physical StateNot Available [1]Liquid [16] [19]
Boiling PointNot Available [1]92°C/13 mmHg [16] [19]
MDL NumberMFCD14691568 [1]MFCD03206782 [16] [17]

Positional Isomers of Tetrahydrofuran-Substituted Nitriles

The family of tetrahydrofuran-substituted nitriles encompasses various positional isomers that demonstrate the structural diversity possible within this chemical class [21] [22]. These compounds represent systematic variations in the attachment point of nitrile-containing substituents to the tetrahydrofuran ring system [21] [23].

Related structures include tetrahydrofuran-3-carbonitrile derivatives, where the nitrile group is directly attached to the ring carbon without a methylene spacer [22] [23]. The (S)-Tetrahydrofuran-3-carbonitrile, bearing CAS number 1363378-18-0, exemplifies this structural variant with the molecular formula C₅H₇NO and molecular weight of 97.12 g/mol [22].

Additional structural variants include hydroxymethyl-substituted derivatives such as 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile (CAS: 1537271-57-0), which combines both hydroxyl and nitrile functionalities within the same molecular framework [23]. These compounds demonstrate the synthetic accessibility and structural diversity of tetrahydrofuran-based nitrile systems [21] [23].

Chemical Identifiers and Registry Systems

CAS Registry Numbers (476415-60-8 and 33414-62-9)

The Chemical Abstracts Service registry system provides unique numerical identifiers for both major positional isomers of tetrahydrofuran-substituted acetonitriles [1] [16]. The registry number 476415-60-8 specifically identifies 2-(Tetrahydrofuran-3-yl)acetonitrile, while 33414-62-9 corresponds to the 2-substituted positional isomer [1] [16] [17].

These CAS numbers serve as definitive chemical identifiers within scientific databases and regulatory frameworks [1] [18]. The numerical system ensures unambiguous identification of chemical substances across different naming conventions and languages [18] [19]. The registration of these compounds reflects their recognition within the chemical literature and potential commercial significance [1] [19].

The chronological assignment of CAS numbers suggests that 2-(Tetrahydrofuran-2-yl)acetonitrile (33414-62-9) was registered earlier than its 3-substituted isomer (476415-60-8), potentially indicating historical precedence in synthesis or commercial development [16] [17] [19].

SMILES Notation and InChI Representation

The Simplified Molecular Input Line Entry System notation for 2-(Tetrahydrofuran-3-yl)acetonitrile is expressed as N#CCC1COCC1, providing a compact linear representation of the molecular structure [1] [2]. This notation encodes the nitrile triple bond (N#C), the methylene bridge (CC), and the tetrahydrofuran ring connectivity (1COCC1) [1] [2].

The SMILES representation facilitates computational analysis and database searching by providing a standardized format for chemical structure representation [1] [3]. The notation system enables rapid identification of structural features and supports automated chemical informatics applications [2] [3].

XLogP3

0.2

Dates

Modify: 2023-08-15

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